Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate
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Overview
Description
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medical and veterinary applications. This compound is characterized by the presence of two nitrofuran groups attached to a benzoate ester, making it a unique and potentially valuable molecule for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate typically involves the nitration of furan derivatives followed by esterification and coupling reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the nitrofuran groups . The final step involves the coupling of these nitrofuran derivatives with ethyl 4-aminobenzoate under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized under specific conditions to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate involves the inhibition of bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This inhibition disrupts the bacterial metabolic pathways, leading to cell death. The compound’s nitrofuran groups are believed to play a crucial role in this inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Nitrofural: Used as a topical antibacterial agent.
Methyl 5-nitrofuran-2-carboxylate: A related nitrofuran derivative used in organic synthesis.
Uniqueness
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is unique due to its dual nitrofuran groups attached to a benzoate ester, which may confer enhanced antibacterial properties and broader applications compared to other nitrofuran compounds .
Properties
CAS No. |
88796-71-8 |
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Molecular Formula |
C19H17N3O8 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 4-[bis[(5-nitrofuran-2-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O8/c1-2-28-19(23)13-3-5-14(6-4-13)20(11-15-7-9-17(29-15)21(24)25)12-16-8-10-18(30-16)22(26)27/h3-10H,2,11-12H2,1H3 |
InChI Key |
ZKRLVNMPNJAJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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